4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride
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Overview
Description
The compound with the identifier “4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the host molecule into the non-polar cavity of cyclodextrins .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using cyclodextrins. The process includes determining the inclusion formation constant and employing analytical techniques to evidence host inclusion .
Chemical Reactions Analysis
Types of Reactions: 4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is utilized for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biological pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. In industry, it is applied in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds: 4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups and molecular frameworks.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity and interactions compared to other similar compounds, making it valuable for specific applications .
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties, preparation methods, and diverse applications make it a valuable subject of study
Properties
IUPAC Name |
4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.ClH/c5-2-1-9-6-3(2)4(7)8;/h1H,5H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWYISDHVBVRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=C(C(=NS1)C(=O)O)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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